6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid
Overview
Description
6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid (6-FNEA) is an organic compound derived from nicotinic acid, also known as niacin. It is a synthetic compound that has been used in various scientific research applications, including in biochemical and physiological experiments. 6-FNEA is a versatile compound that can be used to study the effects of various biological processes, such as enzyme reactions, drug metabolism, and cell signaling.
Scientific Research Applications
Intermediate for Antibacterial Analogs : A study by Suez, Remuzon, Bouzard, and Jacquet (1993) describes the preparation of a nicotinic acid which is a key intermediate for potential antibacterial 1,8-naphthyridine-3-carboxylic acid analogs. This suggests its use in the development of new antibacterial drugs (Suez, Remuzon, Bouzard, & Jacquet, 1993).
Enzymatic Hydroxylation in Microorganisms : Hunt (1959) conducted a study on the hydroxylation of nicotinic acid by Pseudomonas fluorescens, which results in the formation of 6-hydroxynicotinic acid. This reaction is important for the microbial breakdown of nicotinic acid (Hunt, 1959).
In Vitro Characterization for Nicotinic Acetylcholine Receptors : Koren, Horti, Mukhin, Gündisch, Dannals, and London (2000) studied a novel analogue of a high-affinity nicotinic acetylcholine receptor ligand, which was synthesized from a nitro precursor. This research is relevant for understanding nicotinic acetylcholine receptors and their role in various neuropathologies (Koren et al., 2000).
Synthesis and Herbicidal Activity : Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, and Liu (2021) explored the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. They found that some compounds exhibited excellent herbicidal activity, highlighting the potential agricultural applications of these derivatives (Yu et al., 2021).
Industrial Production Methods : Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid from commercially available materials, focusing on potential industrial applications. This research underscores the importance of sustainable production methods for such compounds (Lisicki, Nowak, & Orlińska, 2022).
Vasorelaxation and Antioxidation Properties : Prachayasittikul, Wongsawatkul, Worachartcheewan, Nantasenamat, Ruchirawat, and Prachayasittikul (2010) studied the effect of thionicotinic acid derivatives on vasorelaxation and antioxidative activity. They found that these compounds exerted dose-dependent vasorelaxation and exhibited antioxidant properties (Prachayasittikul et al., 2010).
properties
IUPAC Name |
6-(1,3-difluoropropan-2-yloxy)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c10-3-7(4-11)15-8-2-1-6(5-12-8)9(13)14/h1-2,5,7H,3-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLIHJCOUQKUQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OC(CF)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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